

3-(BenzylOxy)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(BenzylOxy)benzoic acid

Cat. No.: B047535

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of **3-(BenzylOxy)benzoic acid**, a key organic intermediate. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities based on current scientific understanding.

Core Properties and Data

3-(BenzylOxy)benzoic acid is an aromatic carboxylic acid characterized by a benzoic acid structure with a benzylOxy group substituted at the meta (3-) position. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other functional materials.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **3-(BenzylOxy)benzoic acid** are summarized below, providing a foundational dataset for its application in research and development.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O ₃	[1]
Molecular Weight	228.24 g/mol	[1]
CAS Number	69026-14-8	[1]
Appearance	White to light yellow crystalline solid	[2]
Melting Point	133-137 °C	[1]
Boiling Point	408.8 °C at 760 mmHg	[2]
Density	1.222 g/cm ³	[2]
Solubility	Insoluble in water; Soluble in ethanol, chloroform, and dimethyl sulfoxide	[2]

Spectroscopic and Analytical Data

Key analytical identifiers for **3-(BenzylOxy)benzoic acid** are provided in the following table.

Identifier	Value	Reference(s)
SMILES String	OC(=O)c1cccc(OCc2cccc2)c1	[1]
InChI	1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16)	[1]
InChIKey	CISXCTKEQYOZAM-UHFFFAOYSA-N	[1]

Experimental Protocols

This section details common experimental procedures for the synthesis, purification, and analysis of **3-(BenzylOxy)benzoic acid**, providing a practical guide for laboratory application.

Synthesis: Williamson Ether Synthesis

A common and reliable method for synthesizing **3-(Benzyl)benzoic acid** is via a Williamson ether synthesis, where the hydroxyl group of a 3-hydroxybenzoic acid precursor is benzylated.

Materials:

- 3-Hydroxybenzoic acid
- Benzyl bromide
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF) or Acetone
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF or acetone, add potassium carbonate (2.0-3.0 eq).
- Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide.
- Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

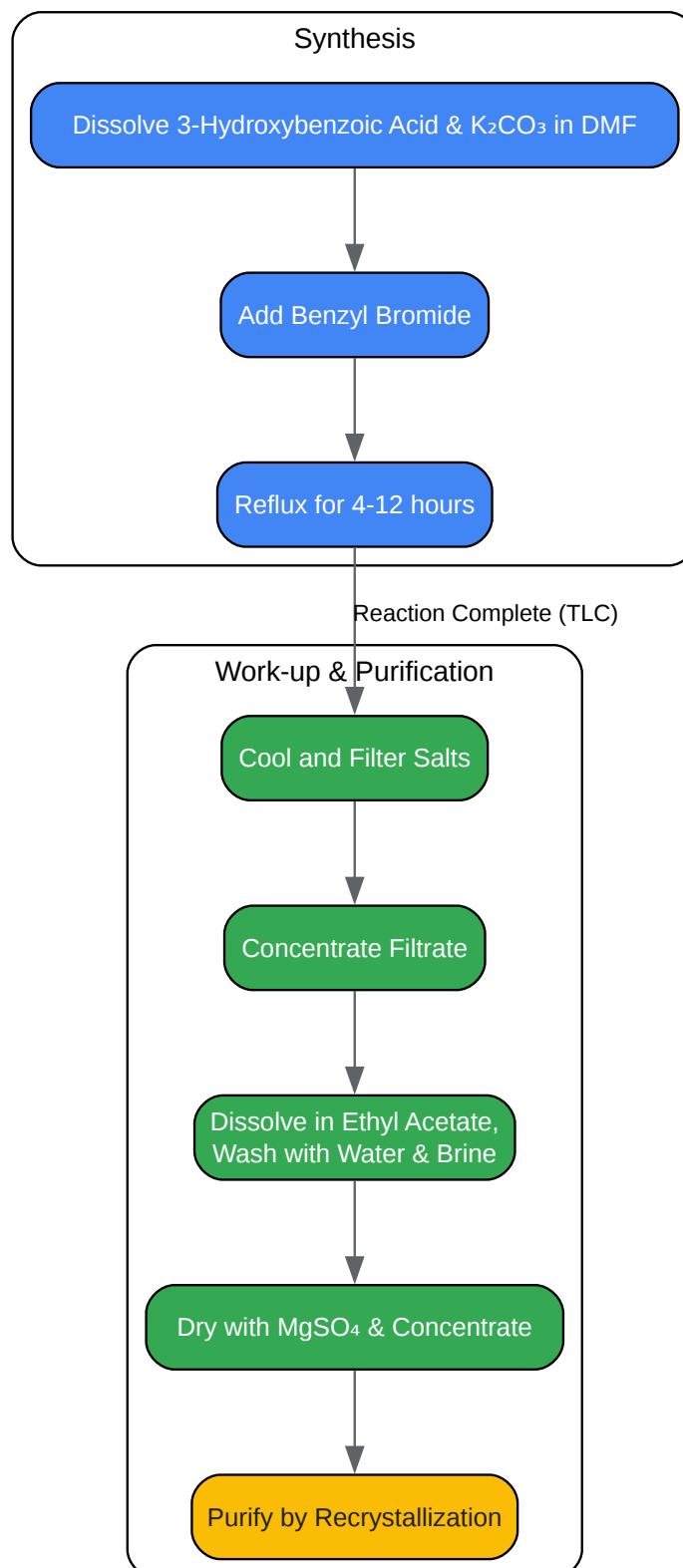
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Diagram 1: General workflow for the synthesis and purification of **3-(BenzylOxy)benzoic acid**.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.

Procedure:

- Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
- Dissolution: Dissolve the crude **3-(Benzyl)benzoic acid** in the minimum amount of the chosen hot solvent.
- Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.
- Crystallization: Allow the filtrate to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent.^[3]

Analytical Methods

A variety of analytical techniques can be employed for the characterization and purity assessment of **3-(Benzyl)benzoic acid**.

High-Performance Liquid Chromatography (HPLC):

- Principle: A reverse-phase HPLC method is typically used to separate the compound from impurities.
- Typical Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Detection: UV-Vis detector at a wavelength such as 235 nm.

Spectroscopy:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure. The ^1H NMR spectrum would show characteristic peaks for the aromatic protons on both benzene rings, the methylene protons of the benzyl group, and the carboxylic acid proton.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O stretches for the ether and carboxylic acid groups, as well as aromatic C-H stretches.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Biological Activity and Mechanism of Action

While specific in-depth studies on the biological activity of **3-(BenzylOxy)benzoic acid** are limited in publicly available literature, the broader class of benzoic acid derivatives is known to exhibit a range of pharmacological effects, notably antimicrobial and anti-inflammatory properties.[4][5][6]

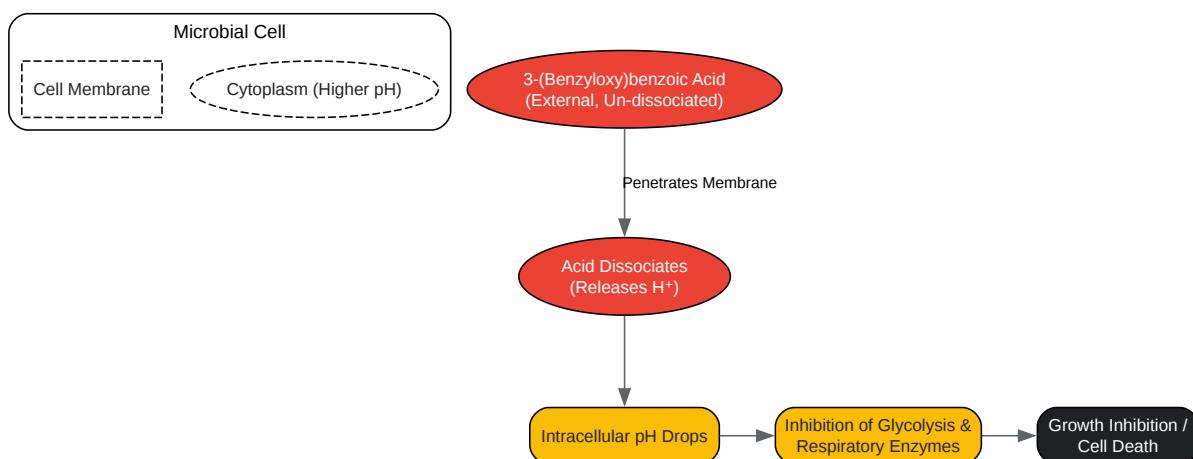
Antimicrobial Activity

Benzoic acid and its derivatives are widely used as antimicrobial agents and food preservatives.[4] Their mechanism of action is generally attributed to their ability to disrupt microbial cellular integrity and function.

Mechanism of Action:

- Cellular Penetration: The lipophilic nature of the un-dissociated acid allows it to easily penetrate the cell membrane of microorganisms like bacteria and fungi.[4]

- **Intracellular pH Disruption:** Once inside the cell, which typically has a neutral or slightly alkaline pH, the benzoic acid molecule dissociates, releasing a proton (H^+). This leads to the acidification of the cytoplasm.[4][7]
- **Metabolic Inhibition:** The resulting drop in intracellular pH inhibits key metabolic enzymes, particularly those involved in glycolysis (e.g., phosphofructokinase) and energy production. This disruption of cellular respiration and amino acid absorption ultimately leads to the cessation of growth or cell death.[4][7]



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Diagram 2: General antimicrobial mechanism of action for benzoic acid derivatives.

Potential Anti-inflammatory Activity

Derivatives of salicylic acid (2-hydroxybenzoic acid) are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Other benzoic acid derivatives have also been investigated for anti-inflammatory properties.[5] The mechanisms often involve the inhibition of key inflammatory pathways.

- COX Inhibition: Many anti-inflammatory benzoic acid derivatives function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.[8]
- NF-κB Pathway: Some related compounds have been shown to inhibit the lipopolysaccharide (LPS)-activated NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines.

Given its structure, **3-(Benzyl)benzoic acid** is a candidate for investigation into similar anti-inflammatory activities, though specific data is required to confirm this potential.

Conclusion

3-(Benzyl)benzoic acid is a valuable chemical intermediate with well-defined physical and chemical properties. Standard organic chemistry protocols for its synthesis and purification are robust and accessible. While direct biological data on this specific molecule is not extensive, its structural relationship to other bioactive benzoic acids suggests potential applications in the development of new antimicrobial and anti-inflammatory agents. This guide serves as a foundational resource for professionals engaged in research and development who may utilize this compound in their work. Further investigation into its specific pharmacological profile is warranted.

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